

Unveiling the Cross-Reactivity Profile of PPM1B: A Comparative Guide

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Compound of Interest

Compound Name: *Pppbe*

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For researchers, scientists, and drug development professionals, understanding the specificity of protein interactions is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Protein Phosphatase, Mg²⁺/Mn²⁺ Dependent 1B (PPM1B), a key regulator in various cellular signaling pathways. Through experimental data, detailed protocols, and visual representations, this document serves as a critical resource for assessing the potential off-target effects and substrate profile of PPM1B.

Recent proteomic analyses have shed light on the interactome of PPM1B, revealing a broad range of potential binding partners and substrates. These findings are crucial for dissecting the phosphatase's role in cellular processes and for the development of specific therapeutic interventions.

Comparative Analysis of PPM1B Interacting Proteins

An immunoprecipitation-mass spectrometry (IP-MS) study conducted in HL7702 cells identified 132 potential interacting partners of PPM1B. This extensive list highlights the diverse cellular pathways that may be modulated by PPM1B activity. Furthermore, by inhibiting PPM1B and quantifying changes in protein phosphorylation, 30 potential substrates were identified, with five being subsequently validated.

Interacting Protein/Substrate	Method of Identification	Quantitative Finding	Cellular Function
Validated Substrates			
CDK2	IP-MS & Phosphoproteomics	>1.5-fold increase in phosphorylation upon PPM1B inhibition[1]	Cell cycle regulation
AKT1	IP-MS & Phosphoproteomics	>1.5-fold increase in phosphorylation upon PPM1B inhibition[1]	Apoptosis, cell proliferation
HSP90B	IP-MS & Phosphoproteomics	>1.5-fold increase in phosphorylation upon PPM1B inhibition[1]	Protein folding and stability
β -catenin	IP-MS & Phosphoproteomics	>1.5-fold increase in phosphorylation upon PPM1B inhibition[1]	Cell adhesion and gene transcription
BRCA1	IP-MS & Phosphoproteomics	>1.5-fold increase in phosphorylation upon PPM1B inhibition[1]	DNA repair and tumor suppression
Other Key Interactors			
IKK β	Co-immunoprecipitation	Physical interaction demonstrated[2][3][4]	NF- κ B signaling, inflammation
TBK1	Co-immunoprecipitation	Physical interaction demonstrated[5]	Innate immune response
DYRK1A	Co-immunoprecipitation	Physical interaction demonstrated[6][7]	Neuronal development, cell proliferation
RIP3	Co-immunoprecipitation	Physical interaction demonstrated[8]	Necroptosis
MYPT1	Co-immunoprecipitation	Physical interaction demonstrated[9]	Regulation of myosin phosphatase activity

PPM1B vs. PPM1A: A Tale of Two Phosphatases

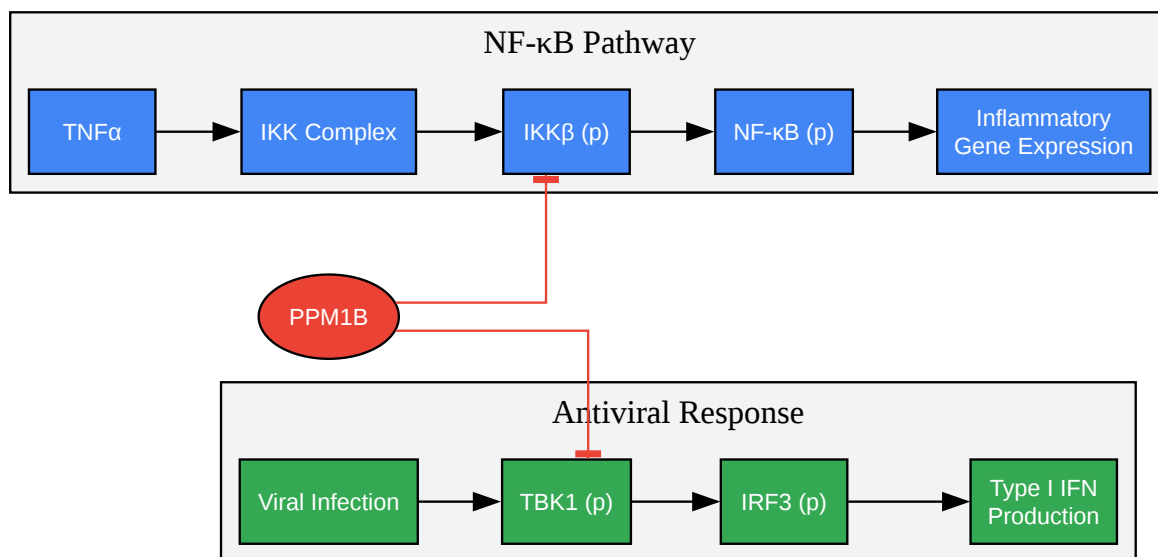
PPM1B shares a high degree of sequence homology with its close relative, PPM1A. While they share some substrates, indicating a degree of cross-reactivity, they also exhibit distinct substrate specificities, suggesting unique biological roles.

Substrate	Dephosphorylated by PPM1B?	Dephosphorylated by PPM1A?	Key Signaling Pathway
IKK β	Yes[2][3][4]	Yes[2][10]	NF- κ B Signaling
DYRK1A	Yes[7]	No[7]	Neuronal Signaling
TBK1	Yes[5]	Yes[5]	Antiviral Response

This differential substrate specificity underscores the importance of considering potential cross-reactivity when designing inhibitors or studying the function of either phosphatase.

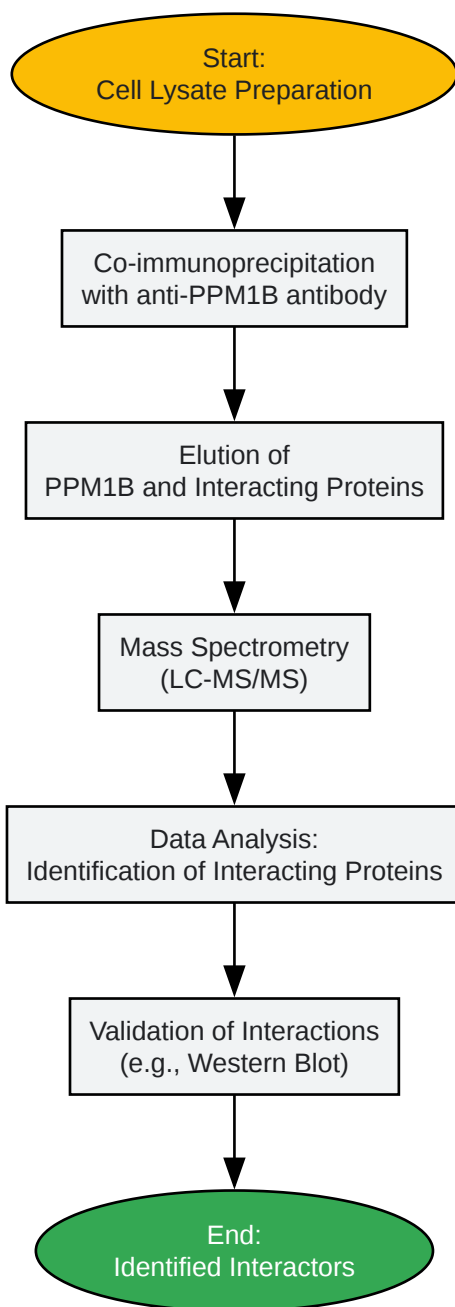
Visualizing PPM1B Interactions and Experimental Workflows

To better understand the complex interplay of PPM1B within cellular signaling and the methods used to study these interactions, the following diagrams are provided.



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Caption: PPM1B negatively regulates the NF- κ B and antiviral signaling pathways.



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